1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Description

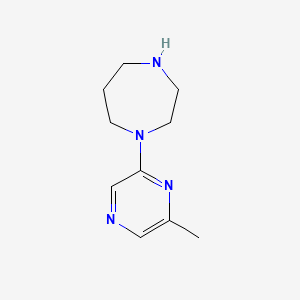

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyrazin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-9-7-12-8-10(13-9)14-5-2-3-11-4-6-14/h7-8,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQNXEGORWZCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594683 | |

| Record name | 1-(6-Methylpyrazin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-23-5 | |

| Record name | Hexahydro-1-(6-methyl-2-pyrazinyl)-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methylpyrazin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation of 1 6 Methylpyrazin 2 Yl 1,4 Diazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Assignments

NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of 1-(6-methylpyrazin-2-yl)-1,4-diazepane in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals is achievable, providing insights into the molecule's conformation.

Proton NMR Spectroscopic Analysis of Pyrazine (B50134) and Diazepane Protons

The ¹H NMR spectrum provides critical information about the chemical environment of the protons in the molecule. The electron-withdrawing nature of the pyrazine ring significantly influences the chemical shifts of adjacent protons. The protons on the pyrazine ring are expected to appear in the aromatic region, typically downfield due to the deshielding effect of the aromatic system. The methyl group on the pyrazine ring will appear as a singlet in the upfield region.

The protons of the diazepane ring will exhibit characteristic signals whose chemical shifts are influenced by their proximity to the nitrogen atoms and the pyrazine ring. The methylene (B1212753) protons adjacent to the pyrazine-substituted nitrogen (N-1) are expected to be deshielded compared to those adjacent to the secondary amine nitrogen (N-4). The flexible nature of the diazepane ring may lead to complex splitting patterns or broadened signals at room temperature due to conformational exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Pyrazine-H3 | 8.15 | s | - |

| Pyrazine-H5 | 7.98 | s | - |

| Diazepane-H2, H7 (adjacent to N1) | 3.85 | t | 6.0 |

| Diazepane-H3, H6 (adjacent to N4) | 3.05 | t | 6.0 |

| Diazepane-H5 (central) | 2.00 | quint | 6.0 |

| Pyrazine-CH₃ | 2.50 | s | - |

| Diazepane-NH | 1.90 | br s | - |

Note: Predicted values are based on analysis of similar N-aryl diazepane and pyrazine structures. Actual experimental values may vary.

Carbon-13 NMR Spectroscopic Investigations of Carbon Frameworks

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon atoms of the pyrazine ring are expected to resonate at low field (downfield) due to their sp² hybridization and the electron-withdrawing effect of the nitrogen atoms. The carbon atom bearing the methyl group will be slightly shielded compared to the other pyrazine carbons.

The carbon atoms of the diazepane ring will appear at higher field (upfield). Similar to the proton signals, the diazepane carbons adjacent to the pyrazine-substituted nitrogen will be more deshielded than those further away. The central methylene carbon of the diazepane ring is expected to be the most shielded of the ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazine-C2 | 158.0 |

| Pyrazine-C6 | 152.5 |

| Pyrazine-C3 | 135.0 |

| Pyrazine-C5 | 134.5 |

| Diazepane-C2, C7 | 48.5 |

| Diazepane-C3, C6 | 46.0 |

| Diazepane-C5 | 28.0 |

| Pyrazine-CH₃ | 21.0 |

Note: Predicted values are based on analysis of homopiperazine (B121016) and substituted pyrazines. Actual experimental values may vary. mdpi.com

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to probe the spatial relationships between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, which helps to trace the connectivity of protons within the diazepane ring. For instance, correlations would be expected between the protons on C2 and C3, and between the protons on C3 and the NH proton (if not exchanged with the solvent).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connection between the pyrazine and diazepane rings. For example, a correlation between the diazepane protons at C2/C7 and the pyrazine carbon at C2 would confirm the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations can help to determine the preferred conformation of the flexible diazepane ring and its orientation relative to the pyrazine ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a combination of bands corresponding to the pyrazine and diazepane moieties.

Key expected vibrational modes include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the diazepane ring.

C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the pyrazine ring.

C-H Aliphatic Stretch: Strong absorption bands in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the methylene groups in the diazepane ring and the methyl group.

C=N and C=C Ring Stretching: Aromatic ring stretching vibrations for the pyrazine ring are expected to appear in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds in both the diazepane and pyrazine rings will likely appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Diazepane) | 3350 - 3450 | Medium |

| C-H Stretch (Aromatic) | 3010 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=N, C=C Stretch (Pyrazine) | 1580, 1470, 1410 | Medium to Strong |

| C-N Stretch (Aromatic Amine) | 1340 - 1380 | Strong |

| C-N Stretch (Aliphatic Amine) | 1150 - 1250 | Medium |

Note: These are predicted values based on typical frequency ranges for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the absorptions of the pyrazine chromophore. Pyrazine and its alkyl derivatives are known to exhibit characteristic absorption bands in the UV region. researchgate.net

Two main types of electronic transitions are anticipated for the pyrazine ring:

π → π* transitions: These are typically high-energy transitions resulting in strong absorption bands, usually observed at shorter wavelengths (e.g., below 280 nm).

n → π* transitions: These are lower-energy transitions involving the non-bonding electrons on the nitrogen atoms. They result in weaker absorption bands at longer wavelengths (e.g., above 300 nm).

The substitution of the diazepane ring onto the pyrazine core may cause a slight bathochromic (red) or hypsochromic (blue) shift of these absorption maxima depending on the electronic interaction between the two ring systems.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) | Solvent |

|---|---|---|---|

| π → π* | ~270 | High | Ethanol |

| n → π* | ~320 | Low | Ethanol |

Note: Predicted values are based on the known spectra of methylpyrazines. The exact λ_max and ε values can be solvent-dependent. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful technique for determining the exact molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₀H₁₆N₄), the calculated monoisotopic mass is 192.1375 g/mol . HRMS can measure this mass with high accuracy (typically within 5 ppm), confirming the elemental composition.

In addition to molecular formula determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule will break apart in a predictable manner.

Key predicted fragmentation pathways include:

α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atoms in the diazepane ring is a common fragmentation pathway for amines. This could lead to the loss of ethylene (B1197577) or other small fragments from the diazepane ring.

Cleavage of the C-N bond between the rings: The bond connecting the pyrazine and diazepane rings may cleave, leading to ions corresponding to the 6-methylpyrazinyl cation or the diazepane radical cation.

Fragmentation of the pyrazine ring: At higher energies, the pyrazine ring itself can fragment, often through the loss of HCN.

Table 5: Predicted Key HRMS Fragments for this compound

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 192.1375 | [M]⁺˙ | Molecular Ion |

| 177.1141 | [M - CH₃]⁺ | Loss of the methyl group |

| 107.0613 | [C₆H₇N₂]⁺ | 6-Methylpyrazinyl cation |

| 85.0769 | [C₄H₉N₂]⁺ | Diazepane ring fragment |

Note: These are predicted fragmentation patterns. The relative abundance of these ions will depend on the ionization method and energy.

By integrating the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural and electronic characterization of this compound can be achieved, providing a solid foundation for further chemical and biological studies.

Conformational Analysis and Dynamics of the 1,4 Diazepane Ring System in 1 6 Methylpyrazin 2 Yl 1,4 Diazepane

Conformational Preferences of Seven-Membered Nitrogen Heterocycles

Seven-membered nitrogen heterocycles, such as the 1,4-diazepane ring, are characterized by a high degree of conformational flexibility. chemrxiv.org Unlike the well-defined chair conformation of cyclohexane, these larger rings can adopt a variety of low-energy conformations, including chair, boat, and twist-boat forms. The most stable conformations for the parent hexahydro-1,4-diazepine (homopiperazine) have been identified as pseudo-chair and twist-boat forms. Crystal structure analysis has shown some 1,4-diazepane derivatives adopting a twisted chair conformation, while others favor a chair conformation. nih.govresearchgate.net The relative energies of these conformers are often close, leading to a complex potential energy surface with multiple local minima and relatively low barriers for interconversion. The presence of heteroatoms, specifically nitrogen, introduces additional factors such as the possibility of nitrogen inversion and unique electronic effects that influence the ring's geometry.

Ring Inversion and Stereodynamic Behavior of 1,4-Diazepane Moieties

The 1,4-diazepane ring is a dynamic system that undergoes rapid conformational changes at room temperature, primarily through a process known as ring inversion. This process allows the interconversion between different chair and boat-type conformers. For asymmetrically substituted diazepine (B8756704) rings, this inversion can interconvert two mirror-image boat conformations. nih.govcapes.gov.br Studies on related 1,4-diazepine systems, such as diazepam, have shown that the ring inversion process has a significant energy barrier. nih.govcapes.gov.br

Influence of the 6-Methylpyrazin-2-yl Substituent on Diazepane Conformation

The attachment of a 6-methylpyrazin-2-yl group to the N1 position of the 1,4-diazepane ring is expected to have a profound impact on the ring's conformational equilibrium. This influence stems from a combination of steric and electronic effects. chemrxiv.orgnih.gov

Steric Effects : The 6-methylpyrazin-2-yl group is a bulky aromatic substituent. To minimize steric hindrance and non-bonded interactions, this group will strongly prefer to occupy an equatorial position on the diazepane ring. An axial orientation would lead to significant 1,3-diaxial interactions with the axial protons on the ring, destabilizing the conformation. This preference for an equatorial position will bias the conformational equilibrium towards chair or twist-boat forms that can accommodate this arrangement. nih.govnih.gov

Electronic Effects : The pyrazine (B50134) ring is an electron-deficient π-system. Studies on analogous 1-arylpiperazines have shown that electron-withdrawing substituents on the aryl ring can increase conjugation between the aniline-like nitrogen's lone pair and the π-system of the ring. researchgate.net This enhanced conjugation favors a more co-planar orientation between the substituent and the heterocycle, which can affect the energy barrier for rotation around the N-aryl bond and potentially influence the diazepane ring's preferred conformation. Furthermore, in certain N,N-disubstituted diazepanes, intramolecular π-stacking interactions between the aromatic substituent and another part of the molecule have been shown to stabilize a twist-boat conformation. nih.gov A similar non-covalent interaction could potentially occur in 1-(6-Methylpyrazin-2-yl)-1,4-diazepane, influencing its conformational landscape.

Experimental Approaches to Conformational Analysis (e.g., Dynamic NMR Spectroscopy)

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules like this compound. Because the ring inversion process occurs on the NMR timescale, changes in temperature can be used to "freeze out" or accelerate the interconversion of conformers.

At high temperatures, the ring inversion is rapid, and the NMR spectrum shows averaged signals for the conformationally mobile protons. As the temperature is lowered, the rate of interconversion decreases. Eventually, a temperature is reached, known as the coalescence temperature (Tc), where the single averaged peak for a set of exchanging nuclei broadens and begins to resolve into separate signals for each distinct conformer. chemrxiv.org

By analyzing the spectrum at and below the coalescence temperature, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. This energy barrier provides quantitative information about the conformational stability of the molecule. Variable temperature ¹H NMR studies on related dihydrodibenzothiepine seven-membered heterocycles have successfully been used to investigate ring inversion behavior and determine the associated activation free energies. chemrxiv.org This approach would be directly applicable to determine the ring inversion barrier for this compound.

Reactivity and Reaction Mechanisms of 1 6 Methylpyrazin 2 Yl 1,4 Diazepane Derivatives

Reactivity Profile of the Pyrazine (B50134) Moiety

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement renders the ring significantly electron-deficient, which profoundly influences its reactivity compared to benzene (B151609) or even pyridine (B92270). thieme-connect.deimperial.ac.uk

The pyrazine ring is highly resistant to electrophilic aromatic substitution (SEAr). thieme-connect.de This low reactivity is attributed to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards attack by electrophiles. imperial.ac.ukyoutube.com In acidic conditions, the situation is exacerbated as the nitrogen atoms become protonated, leading to further deactivation of the ring. thieme-connect.de

Consequently, standard electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation or alkylation are generally not feasible on an unsubstituted pyrazine ring. thieme-connect.de Successful electrophilic substitutions typically require the presence of activating, electron-donating groups on the ring or conversion to an N-oxide. thieme-connect.deyoutube.com In the case of 1-(6-methylpyrazin-2-yl)-1,4-diazepane, the methyl group at the 6-position provides some electronic activation, although the ring remains generally deactivated. Direct halogenation (e.g., chlorination or bromination) can sometimes be achieved under harsh conditions, such as high temperatures. thieme-connect.de

| Reaction Type | Reactivity of Pyrazine Ring | Conditions Required |

| Nitration | Highly deactivated | Not generally feasible |

| Sulfonation | Highly deactivated | Not generally feasible |

| Friedel-Crafts | Highly deactivated | Not generally feasible |

| Halogenation | Deactivated | High temperatures; activating groups helpful thieme-connect.de |

This table provides an interactive overview of the pyrazine ring's reactivity in electrophilic aromatic substitution.

In stark contrast to its inertness towards electrophiles, the electron-deficient pyrazine ring is highly susceptible to nucleophilic substitution (SNAr). rsc.org This is particularly true for pyrazines bearing a good leaving group, such as a halogen. Halopyrazines are generally more reactive towards nucleophiles than their corresponding pyridine analogues. thieme-connect.de

The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks an electron-poor carbon atom, forming a stable intermediate (Meisenheimer complex) before the leaving group is expelled. A variety of nucleophiles can displace halides from chloropyrazines, including methoxides, hydroxides, and sulfides. rsc.org However, in some cases, an alternative ring-opening-ring-closure mechanism (ANRORC) can occur, leading to substitution at unexpected positions or ring transformation products like imidazoles. thieme-connect.de

| Nucleophile | Leaving Group | General Outcome |

| Sodium Methoxide | Chlorine | Methoxypyrazine formation rsc.org |

| Sodium Hydroxide | Chlorine | Pyrazinone formation rsc.org |

| Sodium Benzyl Sulphide | Chlorine | Benzylthiopyrazine formation rsc.org |

| Amines | Chlorine | Aminopyrazine formation rsc.org |

This interactive table summarizes common nucleophilic substitution reactions on halopyrazines.

The aromatic pyrazine ring is relatively stable and is not typically destroyed by oxidation. thieme-connect.de Oxidation reactions often occur at the nitrogen atoms or at alkyl side chains.

N-Oxidation : Treatment of pyrazine and its alkyl derivatives with reagents like hydrogen peroxide can yield mono- or di-N-oxides. thieme-connect.de

Side-Chain Oxidation : Alkyl groups attached to the pyrazine ring, such as the methyl group in the target compound, can be oxidized to carboxylic acids using strong oxidizing agents like aqueous potassium permanganate. thieme-connect.de

Reduction of the pyrazine ring is more readily achieved.

Catalytic Hydrogenation : Complete reduction of the pyrazine ring requires three moles of hydrogen and results in the formation of a piperazine (B1678402) derivative. thieme-connect.de

Electrochemical Reduction : In alkaline hydro-organic media, pyrazines can be electrochemically reduced to form 1,4-dihydropyrazines. cdnsciencepub.com These species are often highly oxidizable and unstable, tending to isomerize into more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com

Reactivity Profile of the 1,4-Diazepane Moiety

The 1,4-diazepane moiety is a seven-membered saturated heterocycle containing two nitrogen atoms. As a cyclic diamine, its reactivity is primarily centered on the nucleophilic character of these nitrogen atoms.

The secondary amine at position 4 and the tertiary amine at position 1 of the this compound structure are key reactive sites. The lone pairs of electrons on these nitrogen atoms make them nucleophilic and basic.

Alkylation : The nitrogen atoms can be readily alkylated by reacting with alkyl halides or other electrophilic carbon sources. In related systems, reductive amination is a key method for introducing alkyl groups onto the diazepane nitrogens. nih.gov

Acylation : The secondary amine is particularly susceptible to acylation with acyl chlorides or anhydrides to form amides. N-acylation is a common strategy used to protect the nitrogen or to prepare substrates for further transformations, such as palladium-catalyzed asymmetric allylic alkylation in diazepanone systems. nih.gov

Direct functionalization of C-H bonds is a powerful and modern synthetic strategy. While less common for simple saturated heterocycles compared to aromatic systems, methods for C-H functionalization of rings related to diazepane are emerging.

In the context of 1,4-benzodiazepines, a fused analogue of the diazepane system, palladium-catalyzed C-H activation has been successfully employed for regioselective halogenation. nih.gov This type of reaction is often guided by an intramolecular directing group that coordinates to the metal catalyst and positions it to activate a specific C-H bond. nih.gov For the 1,4-diazepane ring in the target compound, such strategies could potentially be adapted to introduce functionality at specific carbon positions, although this would likely require prior modification of the molecule to install a suitable directing group.

Ring-Opening and Ring-Contraction/Expansion Reactions of 1,4-Diazepanes

The seven-membered 1,4-diazepane ring, a saturated heterocycle, is generally stable. However, under specific conditions, derivatives of 1,4-diazepane can undergo ring-opening, contraction, or expansion reactions. These transformations are often driven by factors such as ring strain, the nature of substituents on the nitrogen and carbon atoms, and the reaction conditions employed.

Ring-Opening Reactions:

Ring-opening of the 1,4-diazepane nucleus typically requires cleavage of one of the C-N bonds. This can be achieved through various methods, including reductive cleavage and reactions with electrophilic reagents. For instance, N-acylated 1,4-diazepanes can undergo ring-opening upon treatment with strong reducing agents. The specific products will depend on the substitution pattern of the diazepane ring and the nature of the acyl group.

Another pathway for ring-opening involves the formation of a quaternary ammonium (B1175870) salt at one of the nitrogen atoms, which can facilitate subsequent nucleophilic attack and ring cleavage. The presence of an electron-withdrawing group on one nitrogen, such as the 6-methylpyrazin-2-yl substituent in the title compound, can influence the regioselectivity of such reactions.

Ring-Contraction and Expansion Reactions:

Ring-contraction of 1,4-diazepane derivatives is a less common but mechanistically interesting process. One potential pathway involves a transannular rearrangement, where a substituent on one part of the ring interacts with another part, leading to a smaller ring system. For example, appropriately substituted 1,4-diazepanones have been shown to undergo rearrangement to form piperidine (B6355638) or pyrrolidine (B122466) derivatives under specific basic or acidic conditions.

Conversely, ring-expansion reactions to form larger heterocyclic systems from 1,4-diazepanes are rare. More commonly, 1,4-diazepane rings are themselves formed via ring-expansion of smaller rings, such as aziridines or piperidines.

The table below summarizes potential ring transformation reactions of 1,4-diazepane derivatives based on analogous heterocyclic systems.

| Reaction Type | Reagents and Conditions | Potential Products | Plausible Mechanism |

| Ring-Opening | Strong reducing agents (e.g., LiAlH₄) on N-acyl derivatives | Amino alcohols | Reductive cleavage of the amide bond followed by C-N bond scission. |

| Ring-Contraction | Base-catalyzed rearrangement of functionalized diazepanones | Substituted piperidines or pyrrolidines | Intramolecular nucleophilic attack followed by bond migration. |

| Ring-Expansion | (Formation of diazepanes) From smaller rings (e.g., N-substituted piperidines) with appropriate functional groups | 1,4-Diazepane derivatives | Intramolecular cyclization following a side-chain elaboration. |

Interplay of Reactivity between the Pyrazine and Diazepane Rings in this compound

The chemical behavior of this compound is dictated by the electronic interplay between the electron-deficient pyrazine ring and the electron-rich, saturated diazepane ring. This interaction modulates the reactivity of both heterocyclic systems.

The pyrazine ring is an aromatic, π-deficient system due to the presence of two electronegative nitrogen atoms. This electronic characteristic has several consequences for the attached 1,4-diazepane moiety:

Reduced Nucleophilicity of the Diazepane Nitrogens: The nitrogen atom of the diazepane ring directly attached to the pyrazine (N-1) experiences a significant decrease in its nucleophilicity and basicity. This is due to the delocalization of its lone pair of electrons into the electron-deficient pyrazine ring. The N-4 nitrogen, being further away, is less affected and remains the more nucleophilic and basic center in the diazepane ring.

Activation of the Pyrazine Ring towards Nucleophilic Attack: The electron-donating effect of the diazepane substituent (acting as a secondary amine) can activate the pyrazine ring towards electrophilic substitution, a reaction that is generally difficult for pyrazines. Conversely, the electron-withdrawing nature of the pyrazine ring makes the diazepane ring less susceptible to electrophilic attack at the N-1 position.

Influence on Conformational Preference: The steric and electronic interactions between the two rings can influence the preferred conformation of the 1,4-diazepane ring. The boat-chair and twist-boat-chair are common conformations for seven-membered rings, and the substitution pattern can lock the ring into a specific arrangement, which in turn can affect its reactivity.

The table below outlines the predicted effects of the electronic interplay on the reactivity of the different positions within the molecule.

| Ring System | Position | Predicted Reactivity | Rationale |

| Pyrazine Ring | C-3, C-5 | Susceptible to nucleophilic attack | Electron-deficient nature of the pyrazine ring. |

| Pyrazine Ring | C-6 (Methyl group) | Can undergo condensation reactions | Acidity of the methyl protons is slightly increased by the pyrazine ring. |

| Diazepane Ring | N-1 | Reduced nucleophilicity and basicity | Delocalization of the lone pair into the pyrazine ring. |

| Diazepane Ring | N-4 | Higher nucleophilicity and basicity | Less influenced by the electron-withdrawing pyrazine ring. |

Mechanistic Studies of Transformation Reactions Involving the Compound's Core Structure

While specific mechanistic studies on this compound are not extensively reported in the literature, the transformation reactions of this core structure can be inferred from studies on analogous N-arylpiperazines and other N-heteroaryl-1,4-diazepanes. The key reactions would likely involve the more nucleophilic N-4 position of the diazepane ring and the electrophilic centers of the pyrazine ring.

Alkylation and Acylation at N-4:

The N-4 nitrogen is expected to be the primary site of reaction with electrophiles such as alkyl halides and acyl chlorides. The mechanism would follow a standard nucleophilic substitution pathway (SN2 for alkylation and nucleophilic acyl substitution for acylation).

Step 1: The lone pair of electrons on the N-4 nitrogen attacks the electrophilic carbon of the alkyl halide or acyl chloride.

Step 2: The leaving group (halide or carboxylate) departs, leading to the formation of the N-substituted product.

Nucleophilic Aromatic Substitution on the Pyrazine Ring:

Under forcing conditions, the pyrazine ring can undergo nucleophilic aromatic substitution (SNAr). The presence of the 1,4-diazepane substituent may influence the regioselectivity of this reaction. The mechanism would proceed via a Meisenheimer-type intermediate.

Step 1: A strong nucleophile attacks one of the electron-deficient carbon atoms of the pyrazine ring (e.g., C-3 or C-5), forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

Step 2: A leaving group (if present) is expelled, or in the case of a hydride, an oxidation step is required to restore aromaticity.

Potential Ring Contraction under Thermal or Catalytic Conditions:

Drawing parallels from the reactivity of 1,4-diazepines, it is plausible that under certain thermal or catalytic conditions, the diazepine (B8756704) ring could undergo contraction to a more stable five- or six-membered ring. For instance, a valence tautomerization followed by the elimination of a small molecule could lead to a pyrrole (B145914) or piperazine derivative. The mechanism for such a transformation would likely be complex and involve pericyclic reactions or the formation of reactive intermediates.

The following table presents a hypothetical mechanistic pathway for a transformation reaction.

| Reaction | Proposed Mechanism | Intermediate(s) | Key Factors |

| N-4 Benzylation | SN2 | Pentacoordinate transition state | Nucleophilicity of N-4, strength of the electrophile, solvent polarity. |

| Pyrazine Ring Amination | SNAr | Meisenheimer complex | Strength of the nucleophile, presence of activating/deactivating groups, reaction temperature. |

| Hypothetical Ring Contraction | Valence Tautomerization and Elimination | Bicyclic valence tautomer | Temperature, presence of a catalyst, electronic nature of substituents. |

Computational Chemistry and Molecular Modeling of 1 6 Methylpyrazin 2 Yl 1,4 Diazepane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental for exploring the electronic structure, stability, and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the energies and properties of a given chemical system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govnih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. nih.gov For a molecule such as 1-(6-methylpyrazin-2-yl)-1,4-diazepane, DFT can be employed to fully optimize the molecular geometry and predict various ground-state properties.

Key ground-state properties that can be determined using DFT include:

Optimized Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This includes bond lengths, bond angles, and dihedral angles. For related heterocyclic systems, DFT has been shown to reproduce structures that are in good agreement with experimental X-ray data. nih.gov

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's chemical reactivity and stability. scirp.org The HOMO-LUMO energy gap (ΔE) provides an estimate of the molecule's excitability and kinetic stability; a larger gap suggests higher stability and lower reactivity. scirp.org

Reactivity Descriptors: Based on orbital energies, global reactivity descriptors such as chemical hardness, softness, and electrophilicity can be calculated to predict how the molecule will interact with other chemical species. scirp.orgnih.gov

Vibrational Frequencies: Calculation of vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. This theoretical spectrum can be compared with experimental data to confirm the structure and identify characteristic functional groups. nih.gov

| Calculated Property | Significance | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Geometry (Bond Lengths, Angles) | Provides the most stable 3D structure of the molecule. | B3LYP/6-31G(d,p) nih.gov |

| HOMO/LUMO Energies | Indicate electron-donating and electron-accepting abilities, respectively. | B3LYP/6-311++G(d,p) mdpi.com |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability. scirp.org | M06-2X/6-311++G(d,p) nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. scirp.org | B3LYP/6-31+G(d,p) scirp.org |

| Vibrational Frequencies | Predicts the IR and Raman spectra for structural confirmation. | PBE0-D3/def2-TZVP nih.gov |

While DFT is powerful for ground-state properties, ab initio methods are often employed for more accurate descriptions of electronically excited states. These methods are derived directly from theoretical principles without the inclusion of experimental data. For complex processes like photoexcitation, methods such as Resolution of the Identity Coupled Cluster (RI-CC2) and Time-Dependent Density Functional Theory (TD-DFT) are valuable. nih.govnih.gov

Applications of these methods for pyrazine-containing systems include:

Excited State Geometries and Energies: Upon absorption of light, a molecule transitions to an excited state with a different electronic distribution and often a different equilibrium geometry. Ab initio calculations can optimize the geometry of these excited states and determine their energies. nih.gov

Ionization Potential: These methods can calculate the energy required to remove an electron from the molecule, a fundamental property related to its electronic stability.

Electronic Transitions: TD-DFT is commonly used to simulate UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. nih.gov For pyrazine (B50134) itself, computational studies have explored the ultrafast transitions between its S2 and S1 excited states. researchgate.net The nature of the lowest excited state is not always a simple HOMO-LUMO transition and can be influenced by Coulombic and exchange interactions that are well-described by these higher-level methods. chemrxiv.org

| Method | Primary Application | Information Obtained |

|---|---|---|

| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption spectra. nih.gov | Excitation energies, oscillator strengths, UV-Vis spectra. |

| Configuration Interaction (CI) | Accurate description of excited states. | Energies of multiple excited states, potential energy surfaces. |

| Coupled Cluster (CC) | High-accuracy energy calculations for ground and excited states. | Precise energies, bond dissociation energies, reaction barriers. |

| Equation-of-Motion Coupled Cluster (EOM-CC) | Direct calculation of excitation energies and ionization potentials. | Vertical excitation energies, ionization potentials, electron affinities. |

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

The 1,4-diazepane ring is a flexible seven-membered ring that can adopt multiple conformations. Understanding this conformational landscape is crucial as the shape of the molecule can significantly influence its biological activity. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred methods for this type of analysis. nih.gov

Molecular Mechanics (MM): This approach uses classical physics-based force fields to calculate the potential energy of a molecule as a function of its geometry. It is computationally inexpensive, allowing for the rapid scanning of many possible conformations to identify low-energy structures. For N,N-disubstituted-1,4-diazepane antagonists, studies have combined NMR spectroscopy, X-ray crystallography, and molecular modeling to show that these molecules can exist in unexpected low-energy twist-boat conformations. nih.gov

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov An MD simulation provides a dynamic picture of the molecule, revealing how it flexes, bends, and transitions between different conformations in a simulated environment (e.g., in water). nih.gov This allows for the exploration of the conformational free energy landscape and the identification of the most populated conformational states. Such simulations have been used to confirm strong interactions between diazepane-based ligands and their receptor binding sites. nih.gov

| Simulation Parameter | Description | Typical Values/Choices |

|---|---|---|

| Force Field | A set of parameters and equations used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS, OPLS |

| Solvent Model | Representation of the solvent environment (e.g., water). | Explicit (e.g., TIP3P, SPC/E) or Implicit (e.g., GBSA) |

| Ensemble | The statistical mechanical ensemble defining the simulation conditions (e.g., constant temperature and pressure). | NPT (isothermal-isobaric) or NVT (canonical) |

| Simulation Time | The duration of the simulation, which must be long enough to sample relevant conformational changes. | Nanoseconds (ns) to microseconds (µs) |

| Analysis Methods | Techniques used to extract information from the simulation trajectory. | Root-Mean-Square Deviation (RMSD), Radius of Gyration (Rg), Cluster Analysis |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a deeper understanding of the molecular structure. nih.gov

NMR Spectroscopy: DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing theoretical and experimental NMR spectra is a powerful method for structural elucidation. mdpi.com

IR Spectroscopy: As mentioned previously, DFT calculations of harmonic vibrational frequencies are used to simulate the IR spectrum. mdpi.com The calculated frequencies and intensities correspond to the vibrational modes of the molecule (e.g., C-H stretching, C=N bending), which can be matched to experimental IR data. rsc.org

UV-Vis Spectroscopy: TD-DFT is the standard method for simulating UV-Vis spectra. researchgate.net It calculates the energies of vertical electronic excitations and their corresponding probabilities (oscillator strengths), which can be plotted to generate a theoretical spectrum that aids in the interpretation of experimental results. rsc.org

| Spectroscopy Type | Computational Method | Predicted Parameters |

|---|---|---|

| NMR (¹H, ¹³C) | DFT (GIAO method) | Chemical Shifts (δ), Coupling Constants (J) mdpi.com |

| Infrared (IR) | DFT | Vibrational Frequencies (cm⁻¹), Intensities nih.gov |

| UV-Visible (UV-Vis) | TD-DFT | Excitation Wavelengths (λmax), Oscillator Strengths (f) researchgate.net |

Advanced Computational Methodologies for Pyrazine-Diazepane Systems

The field of computational chemistry is continuously evolving, with new methods offering greater accuracy and the ability to model more complex phenomena. For pyrazine-diazepane systems, several advanced methodologies could provide deeper insights.

Multi-State Density Functional Theory (MSDFT): Standard DFT is fundamentally a ground-state theory. MSDFT is an emerging framework that extends DFT to treat multiple electronic states (both ground and excited) on an equal footing. chemrxiv.org This approach would be particularly useful for studying photochemical processes or systems with near-degenerate electronic states, which can be relevant in pyrazine derivatives.

Machine Learning (ML) in Spectroscopy: Machine learning models are being developed to predict spectroscopic properties with high accuracy at a fraction of the computational cost of quantum chemical calculations. nih.gov An ML model trained on a large database of molecules with known UV-Vis spectra could potentially predict the spectrum of this compound much faster than conventional TD-DFT calculations. nih.gov

Enhanced Sampling MD: For molecules with complex energy landscapes and slow conformational transitions, standard MD may not adequately sample all relevant states. Enhanced sampling techniques, such as metadynamics or replica-exchange molecular dynamics, can be used to accelerate the exploration of the conformational space and obtain more accurate thermodynamic and kinetic information about the transitions between different conformations of the diazepane ring.

These advanced methods represent the cutting edge of computational chemistry and offer promising avenues for future investigations into the properties and behavior of complex heterocyclic molecules like this compound.

Structure Activity Relationship Sar Methodologies for 1 6 Methylpyrazin 2 Yl 1,4 Diazepane Analogues

Experimental Design for Structure-Activity Relationship Studies

The experimental design for SAR studies of 1-(6-methylpyrazin-2-yl)-1,4-diazepane analogues is centered on the systematic chemical modification of the lead compound. nih.gov The process begins with the identification of key structural regions of the molecule that can be altered: the pyrazine (B50134) ring, the methyl substituent, and the diazepane ring. An iterative approach is typically employed, starting with the analysis of the initial molecule's structure to guide the synthesis of a focused library of analogues. drugdesign.org

Key Areas for Modification:

Pyrazine Ring Substituents: The methyl group on the pyrazine ring is a primary target for modification. A library of analogues would be synthesized where this group is replaced with various other substituents to probe the effects of size, electronics, and lipophilicity.

Pyrazine Ring Bioisosteres: The pyrazine ring itself can be replaced with other aromatic or heteroaromatic systems to explore the impact of the core scaffold on activity.

Diazepane Ring Modifications: Alterations to the 1,4-diazepane ring, such as substitution on the nitrogen atoms or carbon backbone, can be explored to understand the conformational requirements for biological activity. nih.gov

A typical experimental workflow involves parallel synthesis techniques to efficiently generate a diverse set of analogues. For instance, starting from a common intermediate like a substituted aminopyrazine, various amines can be introduced to create a series of diazacycloalkanes. nih.gov Each new compound is then subjected to a panel of biological assays to determine its activity. The resulting data, correlating structural changes with biological outcomes, forms the basis of the SAR. gardp.org

Table 1: Representative Library Design for SAR Exploration of the Pyrazine Moiety

| Compound ID | R1 (Position 6 on Pyrazine) | R2 (Other positions on Pyrazine) | Rationale for Modification |

| Lead | -CH₃ | -H | Baseline compound |

| A-1 | -H | -H | Assess importance of methyl group |

| A-2 | -Cl | -H | Probe electronic effects (electron-withdrawing) |

| A-3 | -OCH₃ | -H | Probe electronic effects (electron-donating) |

| A-4 | -CF₃ | -H | Investigate steric and strong electron-withdrawing effects |

| A-5 | -CH₂CH₃ | -H | Explore impact of larger alkyl groups |

| A-6 | -CH₃ | -Cl (Position 5) | Study effect of substitution pattern |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For analogues of this compound, QSAR serves to predict the activity of unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. mdpi.compreprints.org

The QSAR process involves several key steps:

Dataset Assembly: A dataset of synthesized analogues is compiled, including their experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values).

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological characteristics.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), a mathematical equation is generated that links the descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. mdpi.com This ensures the model is robust and not overfitted to the training data.

These validated models can then be used for the virtual screening of large compound libraries to identify new potential inhibitors. mdpi.com

Table 2: Example Dataset for a QSAR Model

| Compound ID | Biological Activity (pIC₅₀) | LogP (Hydrophobicity) | Molecular Weight (MW) | Polar Surface Area (PSA) |

| Lead | 6.5 | 1.8 | 192.26 | 44.6 |

| B-1 | 6.8 | 2.1 | 206.29 | 44.6 |

| B-2 | 5.9 | 1.5 | 178.23 | 44.6 |

| B-3 | 7.2 | 2.5 | 226.70 | 44.6 |

| B-4 | 6.1 | 1.9 | 212.26 | 53.8 |

Molecular Docking and Ligand-Target Interaction Analysis Methodologies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific receptor or enzyme, allowing for the analysis of ligand-target interactions at a molecular level. ekb.eg For analogues of this compound, docking studies are instrumental in understanding their binding mode and rationalizing observed SAR data. ijper.orgrrpharmacology.ru

The methodology for molecular docking includes:

Target Preparation: A high-resolution 3D structure of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy, is prepared. This involves adding hydrogen atoms and assigning partial charges. nih.gov

Ligand Preparation: The 3D structures of the this compound analogues are generated and energetically minimized.

Docking Simulation: A docking algorithm systematically samples various conformations and orientations of the ligand within the target's active site. ekb.eg

Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. nih.gov

This analysis provides crucial insights into which parts of the molecule are essential for binding and can guide the design of new analogues with improved affinity and selectivity. nih.gov

Table 3: Hypothetical Ligand-Target Interactions from Docking Analysis

| Compound Moiety | Interacting Residue | Interaction Type | Predicted Contribution to Binding |

| Pyrazine Nitrogen (N1) | Tyr234 | Hydrogen Bond | High |

| Pyrazine Nitrogen (N4) | Ser180 | Hydrogen Bond | Moderate |

| Methyl Group | Leu152, Val160 | Hydrophobic Interaction | Moderate |

| Diazepane Ring | Phe290 | π-π Stacking | High |

| Diazepane Nitrogen | Asp178 | Ionic Interaction | High |

Scaffold Hopping and Bioisosteric Replacement Strategies Applied to Pyrazine-Diazepane Frameworks

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to modify the core structure (scaffold) of a molecule while retaining its biological activity. researchgate.netnih.gov These approaches are employed to improve physicochemical properties, circumvent patent issues, or explore novel chemical space. researchgate.netnih.gov

Bioisosteric Replacement: This involves substituting a functional group or a part of the molecule with another group that has similar physical or chemical properties, leading to similar biological activity. researchgate.net For the pyrazine-diazepane framework, this could involve:

Replacing the pyrazine ring with other nitrogen-containing heterocycles like pyrimidine, pyridazine, or triazine.

Substituting the diazepane ring with other cyclic amines such as piperazine (B1678402) or homopiperazine (B121016).

Scaffold Hopping: This is a more drastic approach where the entire core scaffold is replaced with a structurally different one that mimics the spatial arrangement and key interactions of the original pharmacophore. rsc.org For instance, the bicyclic pyrazine-diazepane system might be replaced by a different framework that presents the key interacting groups in a similar 3D orientation. This strategy can lead to the discovery of entirely new chemical classes of active compounds. researchgate.net

Table 4: Potential Bioisosteric Replacements for the Pyrazine-Diazepane Scaffold

| Original Scaffold | Potential Bioisostere | Rationale |

| Pyrazine | Pyrimidine | Similar size, aromaticity, and hydrogen bonding capacity. |

| Pyrazine | Pyridazine | Alters the position of nitrogen atoms, potentially changing binding vectors. nih.gov |

| Pyrazine | Thiazole | Introduces a different heteroatom, modifying electronic properties. nih.gov |

| 1,4-Diazepane | Piperazine | Reduces ring size, potentially improving rigidity and metabolic stability. researchgate.net |

| 1,4-Diazepane | Homopiperazine | Maintains the seven-membered ring but with a different substitution pattern. |

Rational Design Principles for Structural Modifications of this compound for SAR Exploration

Rational design principles integrate data from SAR studies, QSAR models, and molecular docking to guide the targeted modification of a lead compound. nih.govnih.gov The primary goal is to design new analogues of this compound with enhanced biological profiles in a systematic and knowledge-driven manner. researchgate.net

Key design principles include:

Optimizing Key Interactions: Based on docking studies, modifications are designed to strengthen favorable interactions with the target protein. For example, if a hydrogen bond is identified as crucial, substituents may be added to enhance the hydrogen-bonding capacity of the ligand. researchgate.net

Probing Unexplored Pockets: If the active site contains unoccupied pockets, analogues can be designed with extensions that fit into these spaces, potentially forming new favorable interactions and increasing affinity.

Modulating Physicochemical Properties: SAR and QSAR data can guide modifications to improve properties like solubility, permeability, and metabolic stability. For example, introducing polar groups can increase aqueous solubility. nih.gov

Enhancing Selectivity: By comparing the active sites of the target protein with those of related off-target proteins, modifications can be designed to exploit differences and improve the selectivity of the compound.

This iterative cycle of design, synthesis, and testing, informed by computational and experimental data, is the cornerstone of modern lead optimization campaigns. drugdesign.orgnih.gov

Future Research Directions and Unexplored Avenues for 1 6 Methylpyrazin 2 Yl 1,4 Diazepane

Development of Novel and Sustainable Synthetic Routes for Complex Analogues

The exploration of the structure-activity relationship (SAR) of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane is contingent on the availability of a diverse library of analogues. Future synthetic efforts should prioritize the development of novel, efficient, and sustainable routes to access complex derivatives.

Convergent Synthesis: Designing synthetic strategies where the pyrazine (B50134) and diazepane fragments are functionalized separately and then coupled in a later stage can enhance efficiency and modularity, allowing for the rapid generation of diverse analogues. researchgate.net

Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of environmentally benign solvents, catalytic reactions, and atom-economical transformations, will be crucial for developing sustainable synthetic processes. rsc.org This includes exploring one-pot reactions and tandem catalysis to minimize waste and energy consumption.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based methodologies for the synthesis of this compound and its derivatives could enable more efficient and reproducible production.

| Synthetic Strategy | Key Advantages | Potential Challenges |

| Convergent Synthesis | High efficiency, modularity, ease of diversification | Potential for coupling difficulties between complex fragments |

| Green Chemistry | Reduced environmental impact, increased safety, sustainability | Catalyst stability and cost, reaction optimization in green solvents |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control | Initial setup cost, potential for clogging with solid byproducts |

Advanced Spectroscopic Probes for Real-Time Dynamic Processes

Understanding the dynamic behavior of this compound, including its conformational changes and interactions with biological targets, is essential for elucidating its mechanism of action. Advanced spectroscopic techniques can provide invaluable real-time insights.

Future research should leverage techniques such as:

Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence and transient absorption spectroscopy can be employed to study the excited-state dynamics and photochemical properties of the molecule, particularly if it or its derivatives are developed as photodynamic agents.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Advanced 2D-NMR experiments, such as NOESY and ROESY, can provide detailed information about the solution-state conformation and intramolecular interactions of the diazepane ring.

Vibrational Spectroscopy: Techniques like Raman and infrared (IR) spectroscopy, coupled with theoretical calculations, can be used to probe the vibrational modes of the molecule and how they are affected by environmental changes or binding events.

Deeper Computational Insights into Reactivity, Selectivity, and Electronic Properties

Computational chemistry offers a powerful toolkit for predicting and understanding the chemical behavior of molecules. In-depth computational studies can guide synthetic efforts and provide a rational basis for analogue design.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity indices, and spectroscopic properties of this compound and its analogues. nih.gov This can help in predicting sites of reactivity for further functionalization.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational landscape of the diazepane ring and how it is influenced by the pyrazine substituent and solvent effects. nih.gov These simulations can also be used to model the binding of the compound to potential biological targets.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For studying interactions with biological macromolecules, QM/MM methods can provide a high level of accuracy by treating the ligand and the active site of the protein with quantum mechanics while the rest of the protein is treated with molecular mechanics.

| Computational Method | Information Gained | Application in Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties | Guiding synthetic modifications, predicting reaction outcomes |

| Molecular Dynamics (MD) | Conformational analysis, binding dynamics, solvation effects | Understanding ligand-receptor interactions, predicting binding affinities |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed interaction energies, reaction mechanisms in enzymes | Elucidating enzymatic reaction mechanisms involving the compound |

Exploration of Unconventional Chemical Transformations for Enhanced Functionalization

To expand the chemical space around the this compound scaffold, the exploration of unconventional chemical transformations is necessary. This involves moving beyond traditional functionalization methods.

Future research directions include:

C-H Activation: Direct functionalization of C-H bonds on the pyrazine or diazepane rings offers a highly atom-economical and efficient way to introduce new substituents. researchgate.net This can lead to the synthesis of novel analogues that are inaccessible through conventional methods.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Applying this technology to the functionalization of this compound could open up new avenues for derivatization.

Biocatalysis: The use of enzymes to catalyze reactions can offer high selectivity and stereocontrol. Exploring enzymatic transformations for the modification of the diazepane ring or for the resolution of stereoisomers could be a fruitful area of research.

Integration of Artificial Intelligence and Machine Learning in Structure-Activity Relationship Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. researchgate.net These technologies can be applied to accelerate the identification of promising analogues of this compound.

Future research in this area should involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models using ML algorithms can help to predict the biological activity of novel analogues based on their chemical structure. mdpi.comnih.gov This can guide the design of more potent and selective compounds.

De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties from scratch. By training these models on existing data for pyrazine and diazepane derivatives, it is possible to generate new chemical entities with a high probability of biological activity.

Predictive Toxicology: AI and ML models can be used to predict the potential toxicity and adverse effects of new analogues early in the drug discovery process, helping to prioritize compounds with a better safety profile. mdpi.com

By pursuing these future research directions, the scientific community can significantly advance our understanding of this compound and unlock its full potential as a lead compound for the development of new therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-Methylpyrazin-2-yl)-1,4-diazepane, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling 6-methylpyrazine with 1,4-diazepane precursors via nucleophilic substitution or metal-catalyzed cross-coupling. Yield optimization can be achieved through factorial design experiments (e.g., varying temperature, catalyst loading, and solvent polarity) to identify critical parameters . For example, orthogonal arrays in factorial design allow systematic testing of variables while minimizing experimental runs . Reaction progress should be monitored using TLC or HPLC to isolate intermediates .

Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY) is essential for verifying the diazepane ring and pyrazine substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection ensures purity (>95%). For stereochemical analysis, circular dichroism (CD) or X-ray crystallography may be required if chiral centers are present .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data may be limited, general benzodiazepine analog precautions apply. Use fume hoods for synthesis, wear nitrile gloves, and avoid inhalation. Store under inert atmosphere (argon) at -20°C to prevent degradation. Spill management should include neutralization with activated carbon and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling tools (e.g., COMSOL Multiphysics) predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular dynamics simulations using tools like GROMACS or AutoDock can model binding affinities to receptors (e.g., GABAA). COMSOL Multiphysics integrates quantum mechanical calculations to simulate reaction pathways and stability under varying pH/temperature conditions . Parameterize force fields using experimental NMR data to enhance accuracy .

Q. What strategies resolve contradictions in reported pharmacological activity across in vitro models?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, buffer composition). Perform meta-analysis of existing data to identify confounding variables. Validate findings using isogenic cell lines and standardized protocols (e.g., EC50 determination via dose-response curves). Cross-validate with in silico models to reconcile mechanistic hypotheses .

Q. How does environmental stability (e.g., light, humidity) impact the compound’s degradation pathways?

- Methodological Answer : Accelerated stability studies (ICH guidelines) under controlled conditions (40°C/75% RH) can identify degradation products via LC-MS. Photostability testing (ICH Q1B) uses xenon arc lamps to simulate sunlight. Kinetic modeling (Arrhenius equation) predicts shelf-life, while DFT calculations elucidate degradation mechanisms (e.g., hydrolysis of the diazepane ring) .

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate the compound’s mechanism of action?

- Methodological Answer : Treat model organisms/cell lines with the compound and perform untargeted metabolomics (LC-QTOF-MS) to identify perturbed pathways. Integrate proteomics (SILAC labeling) to detect protein expression changes. Network pharmacology tools (Cytoscape) map interactions between metabolites and targets, while CRISPR screening validates candidate genes .

Theoretical and Methodological Integration

Q. How should researchers align studies of this compound with overarching theoretical frameworks (e.g., receptor theory)?

- Methodological Answer : Frame hypotheses using receptor theory (e.g., allosteric modulation) to guide experimental design. For example, use radioligand binding assays to quantify affinity (Ki) and functional assays (e.g., patch-clamp electrophysiology) to assess efficacy. Link findings to structure-activity relationship (SAR) models to refine synthetic strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.